2-(5-fluoro-2-hydroxyphenyl)-2-[5-[4-(1-methylpiperidin-4-yl)phenyl]-3-oxo-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
JBJ-09-063 is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). It is particularly effective against therapy-resistant mutant forms of EGFR, making it a promising candidate for the treatment of non-small cell lung cancer (NSCLC) .
Preparation Methods
The preparation of JBJ-09-063 involves several synthetic routes and reaction conditions. One method includes the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80 as solvents . The detailed synthetic route and industrial production methods are proprietary and not fully disclosed in the available literature.
Chemical Reactions Analysis
JBJ-09-063 undergoes various types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the compound’s functional groups to enhance its efficacy.
Substitution: Common reagents used in these reactions include halogens and nucleophiles.
Major Products: The primary products formed from these reactions are derivatives of JBJ-09-063 that retain its inhibitory activity against EGFR
Scientific Research Applications
JBJ-09-063 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of EGFR.
Biology: Helps in understanding the role of EGFR in cell proliferation and survival.
Medicine: Shows potential in treating NSCLC by overcoming resistance to existing EGFR inhibitors
Industry: Could be developed into a commercial drug for cancer therapy
Mechanism of Action
JBJ-09-063 functions as an allosteric inhibitor of EGFR. It binds to a site distinct from the ATP-binding site, which allows it to overcome resistance mutations that affect ATP-competitive inhibitors . The compound effectively reduces phosphorylation of EGFR, Akt, and ERK1/2, which are key pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
JBJ-09-063 is unique compared to other EGFR inhibitors due to its allosteric mechanism of action. Similar compounds include:
Erlotinib and Gefitinib: First-generation reversible EGFR inhibitors.
Afatinib and Dacomitinib: Second-generation irreversible EGFR inhibitors.
Osimertinib: Third-generation EGFR inhibitor that targets T790M mutations
JBJ-09-063 stands out due to its ability to target multiple resistant mutations, including L858R, T790M, and C797S .
Properties
Molecular Formula |
C31H29FN4O3S |
---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
2-(5-fluoro-2-hydroxyphenyl)-2-[5-[4-(1-methylpiperidin-4-yl)phenyl]-3-oxo-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C31H29FN4O3S/c1-35-13-10-21(11-14-35)19-2-4-20(5-3-19)22-6-7-23-18-36(30(39)25(23)16-22)28(26-17-24(32)8-9-27(26)37)29(38)34-31-33-12-15-40-31/h2-9,12,15-17,21,28,37H,10-11,13-14,18H2,1H3,(H,33,34,38) |
InChI Key |
SYTVDTWRIZNVEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3 |
Origin of Product |
United States |
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